molecular formula C33H28Cl3O2P B12693938 5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium CAS No. 94231-15-9

5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium

Cat. No.: B12693938
CAS No.: 94231-15-9
M. Wt: 593.9 g/mol
InChI Key: JMYZGEUSYHDAHS-UHFFFAOYSA-M
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Description

5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a phenolate group and a triphenyl(propyl)phosphanium moiety. It is often used in scientific research due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:

    Oxidation: The phenolate group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and similar derivatives.

    Substitution: Various substituted phenolates depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The triphenyl(propyl)phosphanium moiety can interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(2,4-dichlorophenoxy)phenol
  • Triphenylphosphine
  • Phenolates with different substituents

Uniqueness

5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium is unique due to its combined phenolate and triphenyl(propyl)phosphanium structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

94231-15-9

Molecular Formula

C33H28Cl3O2P

Molecular Weight

593.9 g/mol

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenolate;triphenyl(propyl)phosphanium

InChI

InChI=1S/C21H22P.C12H7Cl3O2/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h3-17H,2,18H2,1H3;1-6,16H/q+1;/p-1

InChI Key

JMYZGEUSYHDAHS-UHFFFAOYSA-M

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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